molecular formula C28H18O2 B14675724 9,10-Dibenzoylphenanthrene CAS No. 38458-30-9

9,10-Dibenzoylphenanthrene

Cat. No.: B14675724
CAS No.: 38458-30-9
M. Wt: 386.4 g/mol
InChI Key: HVHHXANMNAMPIT-UHFFFAOYSA-N
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Description

9,10-Dibenzoylphenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two benzoyl groups attached to the 9th and 10th positions of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibenzoylphenanthrene can be achieved through the autoxidation of phencyclone. When phencyclone is heated in the presence of atmospheric oxygen, it undergoes autoxidation to form this compound . The reaction involves the stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone, followed by the cheletropic extrusion of carbon monoxide .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dibenzoylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as the oxidizing agent.

    Reduction: Hydrogen gas and Raney nickel are used as the reducing agents.

    Substitution: Bromine is used for halogenation reactions.

Major Products:

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: 9-Bromophenanthrene

Mechanism of Action

The mechanism of action of 9,10-Dibenzoylphenanthrene involves its interaction with molecular oxygen during the autoxidation process. The stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone leads to the formation of an endoperoxide intermediate. This intermediate undergoes cheletropic extrusion of carbon monoxide to form this compound .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

38458-30-9

Molecular Formula

C28H18O2

Molecular Weight

386.4 g/mol

IUPAC Name

(10-benzoylphenanthren-9-yl)-phenylmethanone

InChI

InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H

InChI Key

HVHHXANMNAMPIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5

Origin of Product

United States

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